Product packaging for Methyl 5-chloro-1H-indole-3-carboxylate(Cat. No.:CAS No. 172595-67-4)

Methyl 5-chloro-1H-indole-3-carboxylate

Cat. No.: B068525
CAS No.: 172595-67-4
M. Wt: 209.63 g/mol
InChI Key: QFNXAQPCYKEICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Indole (B1671886) Scaffold in Scientific Disciplines

The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif of paramount importance in science. ijpsr.info Its unique chemical properties and prevalence in nature have made it a focal point of extensive research.

The indole scaffold is widely regarded as a "privileged structure" in medicinal chemistry. nih.govingentaconnect.com This term defines molecular frameworks that can provide useful ligands for diverse biological receptors, and strategic modifications of these structures can lead to new receptor agonists and antagonists. ingentaconnect.com The indole nucleus is a component of numerous natural products, including alkaloids and the essential amino acid tryptophan. ijpsr.infonih.gov Its structural versatility allows it to mimic protein structures and bind reversibly to enzymes, making it a frequent component in a vast number of biologically active synthetic compounds. ijpsr.infonih.gov

The broad utility of the indole scaffold is demonstrated by its presence in drugs targeting a wide array of therapeutic areas, such as anti-inflammatories, antimicrobials, anticancer agents, and antihypertensives. nih.govmdpi.comresearchgate.net Many indole-containing drugs target G-protein coupled receptors (GPCRs), which possess a conserved binding pocket that the indole scaffold can recognize. nih.goveurekaselect.com This adaptability has led to the development of numerous FDA-approved drugs. mdpi.com

Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold

Drug Name Therapeutic Application
Indomethacin Nonsteroidal anti-inflammatory drug (NSAID) mdpi.com
Ondansetron Anti-emetic, Serotonin (B10506) 5-HT3 receptor antagonist nih.gov
Tadalafil Phosphodiesterase inhibitor for erectile dysfunction nih.gov
Frovatriptan Serotonin 5-HT receptor agonist for migraines nih.gov
Vinblastine Anticancer agent, tubulin polymerization inhibitor mdpi.com
Vincristine (B1662923) Anticancer agent, tubulin polymerization inhibitor nih.gov
Reserpine Antihypertensive and antipsychotic agent mdpi.com

In biochemical research, indole derivatives serve as critical tools for investigating diverse biological pathways and mechanisms of action. mdpi.com Their ability to interact with a wide range of biological targets allows researchers to probe cellular processes. mdpi.comnrfhh.com For instance, certain indole derivatives are known to inhibit tubulin polymerization, a key process in cell division, which is the mechanism of action for anticancer drugs like vincristine and vinblastine. nih.govmdpi.com

Researchers also utilize indole-based compounds to explore and modulate key inflammatory pathways. mdpi.com Novel indole derivatives have been identified that can modulate signaling cascades such as the NF-κB and COX-2 pathways, offering potential therapeutic avenues for chronic inflammatory diseases. mdpi.com Furthermore, indole derivatives have been developed as inhibitors for various protein kinases, histone deacetylases (HDAC), and other enzymes, making them invaluable for studying cellular signaling and gene expression. mdpi.com The investigation of these interactions provides crucial insights into disease pathology and helps in the identification of new therapeutic targets. nih.gov

Indole derivatives play a significant role in agricultural chemistry, primarily as plant growth regulators and agents for crop protection. nih.govfrontiersin.org The most well-known example is indole-3-acetic acid (IAA), a natural plant hormone (auxin) that is crucial for various aspects of plant growth and development, including stimulating root and fruit formation. ijpsr.infonih.gov Other synthetic indole compounds, such as indole-3-butyric acid (IBA), are also widely used in agriculture to promote plant growth. nih.govfrontiersin.org

Beyond growth regulation, indole compounds are instrumental in enhancing plant immunity. nih.govfrontiersin.org Research has shown that indole can augment a plant's defenses against herbivorous insects and pathogens. nih.govfrontiersin.org This has spurred the development of indole derivatives as potential agrochemicals to protect plants from pests and diseases. researchgate.netbenthamdirect.com The fungicidal activity of certain indole derivatives, such as streptochlorin, is also well-documented. nih.gov The multifaceted activities of these compounds make them valuable for developing new strategies to ensure food security. researchgate.netbenthamdirect.com

In material science, the indole scaffold is being explored for its potential to create novel polymers with enhanced properties. creative-proteomics.com The incorporation of indole moieties into polymer chains can significantly influence the material's characteristics. ajchem-a.com Studies have shown that polymers containing indole groups in their side chains exhibit higher glass transition temperatures and increased thermal stability compared to their unmodified counterparts. ajchem-a.com The presence of the bulky indole groups contributes to the rigidity of the polymer chains. ajchem-a.com

The unique chemical reactivity of the indole ring makes it a versatile building block for new materials. creative-proteomics.com Research has focused on synthesizing indole-based polyesters and other polymers from sustainable, bio-based sources. acs.orgrsc.org These materials are often amorphous and can form clear, transparent films, suggesting applications in various fields. rsc.org Additionally, indole and its derivatives are being investigated for their potential use in the development of conducting polymers and biodegradable plastics, aligning with the principles of green chemistry. creative-proteomics.comresearchgate.net

Research Context and Current Relevance of Methyl 5-chloro-1H-indole-3-carboxylate

This compound is primarily utilized in academic and industrial research as a key chemical intermediate or building block for the synthesis of more complex, biologically active molecules. cymitquimica.comgoogle.com Its structure, featuring a chlorine atom at the 5-position and a methyl ester at the 3-position, provides specific reactive sites for further chemical modification. cymitquimica.com

The compound serves as a starting material in multi-step synthetic pathways. For example, it has been used in the preparation of novel compounds designed to modulate the activity of the ERK (extracellular signal-regulated kinase) pathway, which is a key signaling pathway in cell proliferation and survival. google.com It is also a precursor for the synthesis of new 5-chloro-indole-2-carboxylate derivatives that have been investigated as potential potent inhibitors of cancer-related pathways, such as EGFRT790M and BRAFV600E. mdpi.com

The presence of the chlorine atom influences the compound's electronic properties and can enhance the biological activity of the final target molecules. cymitquimica.com Its methyl ester form often improves solubility and bioavailability compared to the corresponding carboxylic acid. cymitquimica.com The academic relevance of this compound lies in its utility for creating libraries of novel indole derivatives for drug discovery and for probing biological systems. nih.govresearchgate.net

Table 2: Chemical Properties of this compound

Property Value Source
CAS Number 172595-67-4 cymitquimica.comscbt.com
Molecular Formula C₁₀H₈ClNO₂ cymitquimica.comscbt.com
Molecular Weight 209.63 g/mol scbt.com
Appearance Off-white solid nih.govresearchgate.net
¹H-NMR (DMSO-d₆, 400 MHz) δ = 4.36 (s, 3H), 7.74 (d, 1H, J = 8.6 Hz), 8.05 (d, 1H, J = 8.6 Hz), 8.55 (s, 1H), 8.69 (s, 1H), 12.65 (s, 1H) nih.gov
¹³C-NMR (DMSO-d₆, 100 MHz) δ = 51.6, 107.2, 114.8, 120.6, 123.4, 127.1, 127.8, 134.7, 135.9, 165.4 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO2 B068525 Methyl 5-chloro-1H-indole-3-carboxylate CAS No. 172595-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNXAQPCYKEICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578935
Record name Methyl 5-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172595-67-4
Record name 1H-Indole-3-carboxylic acid, 5-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172595-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Methyl 5-chloro-1H-indole-3-carboxylate

The formation of the indole (B1671886) ring and the introduction of the carboxylate group are central to the synthesis of this compound. Several established routes have been developed to achieve this, each with its own set of advantages and limitations.

Multi-step syntheses provide a versatile approach to constructing polysubstituted indoles, allowing for the precise placement of functional groups. A general and scalable synthesis of various indole-3-carboxylates, including the 5-chloro derivative, has been reported. These sequences often involve the initial construction of a suitably substituted aniline precursor, followed by cyclization to form the indole nucleus and subsequent or concurrent introduction of the methyl carboxylate group. For instance, a synthetic pathway might commence with a chlorinated aniline derivative which then undergoes a series of reactions to build the pyrrole (B145914) portion of the indole ring system.

A reported multi-step continuous flow synthesis of 2-(1H-indol-3-yl)thiazole derivatives showcases a sequence involving Hantzsch thiazole synthesis, deketalization, and a Fischer indole synthesis, highlighting the modular nature of such multi-step approaches to complex indole structures youtube.com. While not directly yielding the target molecule, this illustrates the strategic combination of reactions to build functionalized indoles.

The Fischer indole synthesis is a cornerstone in indole chemistry, providing a powerful method for the formation of the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions researchgate.netcerritos.edu. In the context of this compound, this would typically involve the reaction of (4-chlorophenyl)hydrazine with a pyruvate derivative, such as methyl pyruvate. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a cerritos.educerritos.edu-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole core organic-chemistry.org.

The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride cerritos.edu. Variations of the Fischer indole synthesis have been developed to improve yields and expand the substrate scope, including three-component coupling reactions mdpi.com.

Table 1: Key Features of the Fischer Indole Synthesis
FeatureDescription
Starting Materials Phenylhydrazine and an aldehyde or ketone researchgate.net.
Key Intermediate Phenylhydrazone organic-chemistry.org.
Reaction Conditions Acidic (Brønsted or Lewis acids) cerritos.edu.
Mechanism Involves a cerritos.educerritos.edu-sigmatropic rearrangement organic-chemistry.org.
Versatility Allows for the synthesis of a wide range of substituted indoles researchgate.net.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds, including indoles nih.gov. The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods nih.gov. Several classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions, have been adapted to microwave conditions nih.gov.

A study on the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives demonstrated the efficiency of this approach. In this work, various functionalized anilines were converted to the corresponding indoles in excellent yields under microwave irradiation mdpi.com. This methodology is directly applicable to the synthesis of this compound. The benefits of MAOS include rapid heating, increased reaction rates, and often cleaner reaction profiles nih.gov.

Palladium-catalyzed reactions have become indispensable tools in organic synthesis, and their application to the formation of indoles has been extensively explored. These methods often involve the intramolecular cyclization of suitably functionalized aniline derivatives. An efficient procedure for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, including the 5-chloro analog, utilizes a palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines mdpi.com. This reaction can also be effectively promoted by microwave irradiation, combining the advantages of both techniques mdpi.com.

The palladium-catalyzed assembly of the pyrrole nucleus onto a benzene (B151609) ring can be categorized into several approaches, including the cyclization of alkynes and alkenes, as well as cyclizations via C-vinyl and N-arylation reactions organicreactions.org. These methods offer a high degree of versatility for the synthesis of functionalized indoles from readily available starting materials core.ac.uk.

A straightforward and common method for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid, 5-chloro-1H-indole-3-carboxylic acid, with methanol. This reaction is a classic example of a Fischer esterification cerritos.edumasterorganicchemistry.commasterorganicchemistry.comathabascau.ca. The process typically involves heating the carboxylic acid in an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid masterorganicchemistry.commasterorganicchemistry.com.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is often used, or the water formed during the reaction is removed masterorganicchemistry.comathabascau.ca. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol masterorganicchemistry.com.

Chemical Transformations and Derivatization

Once synthesized, this compound can undergo various chemical transformations to introduce further functionalization. These reactions can target the indole nitrogen, the aromatic ring, or the ester functionality.

One common transformation is N-alkylation, where the hydrogen on the indole nitrogen is replaced with an alkyl group. This is typically achieved by treating the indole with a base, such as sodium hydride, followed by an alkyl halide rsc.org. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the benzene portion of the indole ring. The position of substitution is directed by the existing chloro and methyl carboxylate groups masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.org.

The ester group can be hydrolyzed back to the carboxylic acid under basic or acidic conditions. Alternatively, it can be reduced to the corresponding alcohol, 5-chloro-1H-indol-3-yl)methanol, using a reducing agent like lithium aluminum hydride. The chloro substituent on the benzene ring can also participate in cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the formation of new carbon-carbon bonds youtube.commasterorganicchemistry.com.

Table 2: Potential Derivatization Reactions of this compound
Reaction TypeReagents and ConditionsPotential Product
N-Alkylation Base (e.g., NaH), Alkyl halide (e.g., CH3I) in an aprotic solvent rsc.org.Methyl 1-alkyl-5-chloro-1H-indole-3-carboxylate
Nitration HNO3, H2SO4 masterorganicchemistry.com.Methyl 5-chloro-nitro-1H-indole-3-carboxylate
Ester Hydrolysis Aqueous base (e.g., NaOH) or acid (e.g., HCl) with heating.5-Chloro-1H-indole-3-carboxylic acid
Ester Reduction Reducing agent (e.g., LiAlH4) in an ether solvent.(5-Chloro-1H-indol-3-yl)methanol
Suzuki Coupling Arylboronic acid, Pd catalyst, base masterorganicchemistry.com.Methyl 5-aryl-1H-indole-3-carboxylate

Nucleophilic Substitution Reactions involving the Indole Core

The indole nucleus can participate in nucleophilic substitution reactions in several ways. The nitrogen atom of the indole ring, once deprotonated, is a potent nucleophile for substitutions. Additionally, the chlorine atom at the C5 position on the benzene ring can be replaced via nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or the presence of strong electron-withdrawing groups to activate the ring.

A common reaction involves the indole nitrogen acting as a nucleophile. For instance, heteroaromatic systems bearing a good leaving group can react with indole derivatives. In a related example, 5-hydroxy-1H-indole reacts with 5-bromo-1,2,3-triazine in the presence of a base like cesium carbonate in THF to yield the corresponding 5-((1,2,3-triazin-5-yl)oxy)-1H-indole acs.org. This demonstrates the capacity of the indole moiety, acting through a deprotonated oxygen or nitrogen atom, to displace leaving groups in SNAr reactions. While direct substitution of the C5-chloro group on this compound is challenging, it can be achieved with potent nucleophiles under specific catalytic conditions, often involving transition metals.

Reactant 1Reactant 2ConditionsProduct Type
5-Hydroxy-1H-indole5-Bromo-1,2,3-triazineCs₂CO₃, THF, 40 °CAryloxy-indole derivative
This compoundStrong Nucleophile (e.g., R-NH₂)High Temperature / Metal Catalyst5-Amino-indole derivative

Oxidation and Reduction Pathways of Indole Derivatives

The functional groups of this compound can undergo various oxidation and reduction reactions. The ester group at the C3 position is a primary site for reduction, while the electron-rich indole ring is susceptible to oxidation.

Reduction Pathways: The methyl ester can be selectively reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. masterorganicchemistry.comyoutube.comlibretexts.org The reaction of this compound with LiAlH₄ in an appropriate solvent like THF, followed by an aqueous workup, would yield (5-chloro-1H-indol-3-yl)methanol.

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive, sterically hindered hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for the partial reduction of esters to aldehydes at low temperatures. masterorganicchemistry.comyoutube.com This pathway provides a route to 5-chloro-1H-indole-3-carbaldehyde, a key precursor for other derivatives.

Starting MaterialReagentProduct
This compoundLithium Aluminum Hydride (LiAlH₄)(5-Chloro-1H-indol-3-yl)methanol
This compoundDiisobutylaluminium Hydride (DIBAL-H)5-Chloro-1H-indole-3-carbaldehyde

Oxidation Pathways: The indole ring itself can be oxidized. The electrochemical oxidation of 5-substituted indoles at a platinum electrode is known to form redox-active films, which are consistent with the formation of cyclic trimers. rsc.org Another significant oxidative pathway is the cleavage of the C2-C3 double bond of the indole ring, known as the Witkop oxidation. caltech.edu This transformation, which can be achieved with various oxidizing agents, converts indoles into structurally distinct scaffolds, such as N-formylkynurenine derivatives, and can be used to incorporate external nucleophiles. caltech.edunih.gov

Coupling Reactions for Complex Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds, enabling the construction of complex molecular architectures from simpler precursors like this compound. acs.orgsigmaaldrich.com The chloro-substituent at the C5 position and various C-H bonds around the indole ring serve as handles for these transformations.

Common coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: The C5-Cl bond can be coupled with boronic acids or esters to introduce new aryl or alkyl groups at this position. This reaction is fundamental in drug discovery for exploring substitutions on the benzene portion of the indole.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the C5-Cl with various amines, providing access to a wide range of 5-aminoindole derivatives.

Heck and Sonogashira Couplings: These reactions enable the introduction of alkenyl and alkynyl groups, respectively, at the C5 position.

C-H Functionalization: Direct functionalization of C-H bonds at positions C2, C4, or C7 can also be achieved using palladium catalysis, often guided by a directing group. The carboxylate at C3 can influence the regioselectivity of such reactions.

Reaction TypeCoupling PartnersCatalyst System (Typical)Product Type
Suzuki-MiyauraR-B(OH)₂ + C5-ClPd catalyst (e.g., Pd(OAc)₂) + Ligand + Base5-Aryl/Alkyl-indole
Buchwald-HartwigR-NH₂ + C5-ClPd catalyst + Ligand + Base5-Amino-indole
HeckAlkene + C5-ClPd catalyst + Base5-Alkenyl-indole
SonogashiraAlkyne + C5-ClPd catalyst + Cu(I) co-catalyst + Base5-Alkynyl-indole

Formation of Hydrazone Derivatives

Hydrazones are an important class of compounds with diverse biological activities, and they can be readily synthesized from this compound. The synthesis is a two-step process.

Formation of the Carbohydrazide: The methyl ester is first converted into the corresponding carbohydrazide. This is typically achieved by reacting this compound with hydrazine hydrate (N₂H₄·H₂O), often under reflux in a solvent like ethanol or methanol. who.int This nucleophilic acyl substitution reaction replaces the methoxy group (-OCH₃) with a hydrazinyl group (-NHNH₂). The product is 5-chloro-1H-indole-3-carbohydrazide.

Condensation to form Hydrazone: The newly formed 5-chloro-1H-indole-3-carbohydrazide is then condensed with an aldehyde or a ketone. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon, followed by dehydration to form the C=N double bond characteristic of a hydrazone. nih.gov This reaction is often catalyzed by a small amount of acid and can be performed in a solvent like ethanol under reflux. nih.gov

This sequence allows for the introduction of a wide variety of substituents (R¹ and R²) depending on the carbonyl compound used, making it a valuable method for generating chemical libraries for biological screening.

General Reaction Scheme: Step 1: this compound + N₂H₄·H₂O → 5-Chloro-1H-indole-3-carbohydrazide Step 2: 5-Chloro-1H-indole-3-carbohydrazide + R¹(R²)C=O → 5-Chloro-1H-indole-3-yl-C(O)NHN=C(R¹)R²

N-Alkylation, N-Acylation, and N-Sulfonation of Indole-3-carboxaldehyde Derivatives

The nitrogen atom of the indole ring (N1 position) in this compound is nucleophilic and can be readily functionalized. The reactions of N-alkylation, N-acylation, and N-sulfonation are analogous to those performed on the closely related indole-3-carboxaldehyde derivatives. These transformations typically involve the deprotonation of the indole N-H with a base, followed by reaction with a suitable electrophile.

N-Alkylation: This is commonly achieved by treating the indole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), in the presence of a base. Classical conditions employ strong bases like sodium hydride (NaH) in aprotic polar solvents like DMF or THF. rsc.org Milder bases such as potassium carbonate (K₂CO₃) can also be used. Palladium-catalyzed methods for N-alkylation have also been developed, offering alternative reaction pathways. mdpi.com

N-Acylation: The introduction of an acyl group at the indole nitrogen is accomplished using acylating agents like acyl chlorides or acid anhydrides. The reaction is often performed in the presence of a base such as triethylamine or cesium carbonate. nih.govresearchgate.net A chemoselective method for N-acylation of indoles using thioesters as a stable acyl source has also been reported, proceeding in the presence of Cs₂CO₃ in xylene at elevated temperatures. nih.govbeilstein-journals.org

N-Sulfonation: Similarly, a sulfonyl group can be attached to the indole nitrogen by reacting it with a sulfonyl chloride (e.g., tosyl chloride, benzenesulfonyl chloride) in the presence of a base like potassium carbonate. This not only functionalizes the indole but also provides an N-protecting group that can alter the reactivity of the indole ring in subsequent steps.

TransformationReagentsBase (Typical)Product
N-AlkylationAlkyl Halide (R-X)NaH, K₂CO₃Methyl 1-alkyl-5-chloro-1H-indole-3-carboxylate
N-AcylationAcyl Chloride (RCOCl)Cs₂CO₃, Et₃NMethyl 1-acyl-5-chloro-1H-indole-3-carboxylate
N-SulfonationSulfonyl Chloride (RSO₂Cl)K₂CO₃Methyl 5-chloro-1-(sulfonyl)-1H-indole-3-carboxylate

Derivatization for Structure-Activity Relationship Studies

In medicinal chemistry, the systematic modification of a lead compound to understand how structural changes affect its biological activity is known as a Structure-Activity Relationship (SAR) study. This compound is an excellent scaffold for such studies due to its numerous points for derivatization.

Key positions for modification and their impact on SAR include:

N1 Position: As described in the previous section, the indole nitrogen can be alkylated, acylated, or otherwise substituted. In studies of Mcl-1 inhibitors, for example, introducing a substituted propyl chain at the N1 position was crucial for binding to the protein's hydrophobic pockets. nih.gov

C3 Position: The methyl ester can be hydrolyzed to the carboxylic acid or converted to a wide range of amides, hydrazides, and hydrazones. nih.gov These changes can introduce new hydrogen bond donors and acceptors, alter polarity, and explore interactions with specific residues in a biological target.

C5 Position: The chloro group can be replaced with other substituents via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to probe the effect of electronics and sterics on the benzene portion of the scaffold. SAR studies on anti-inflammatory compounds have shown that changing a substituent from a chloro to a methoxy group can dramatically impact activity, highlighting the importance of this position. researchgate.net

Other Ring Positions (C2, C4, C6, C7): Modern C-H activation and functionalization methods allow for the introduction of substituents at other positions on the indole ring, which are traditionally less accessible. Exploring these positions can reveal new binding interactions and lead to improved potency and selectivity. For instance, SAR studies on HIV-1 fusion inhibitors showed that the linkage point between two indole scaffolds (e.g., 6-6' vs 5-5') significantly affected the molecule's shape and biological activity. nih.gov

Through the systematic application of the synthetic methodologies described above, libraries of derivatives based on the this compound core can be generated and screened to develop potent and selective therapeutic agents. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For Methyl 5-chloro-1H-indole-3-carboxylate, the ¹H-NMR spectrum reveals distinct signals for each proton, confirming their specific locations within the indole (B1671886) ring and the methyl ester group.

The spectrum typically shows a broad singlet for the N-H proton of the indole ring, indicating its acidic nature. The aromatic protons on the benzene (B151609) ring portion of the indole structure appear as a set of multiplets, with their chemical shifts and coupling patterns influenced by the electron-withdrawing chloro substituent at the C-5 position. Specifically, the proton at C-4 often appears as a doublet, the proton at C-6 as a doublet of doublets, and the proton at C-7 as a doublet. The proton at C-2 of the pyrrole (B145914) ring typically presents as a singlet. The methyl protons of the ester group also appear as a distinct singlet, usually in the upfield region of the spectrum.

Table 1: ¹H-NMR Spectroscopic Data for this compound

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH Variable (Broad Singlet) br s -
H-2 ~8.1 s -
H-4 ~8.0 d ~2.0
H-6 ~7.2 dd ~8.7, 2.0
H-7 ~7.4 d ~8.7
OCH₃ ~3.9 s -

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum.

The spectrum shows a signal for the carbonyl carbon of the ester group in the downfield region, typically around 165 ppm. The aromatic and pyrrole ring carbons appear in the range of approximately 105-135 ppm. The presence of the chlorine atom at C-5 causes a downfield shift for C-5 and influences the chemical shifts of the adjacent carbons (C-4 and C-6). The carbon of the methyl ester group (OCH₃) appears at a characteristic upfield position. Quaternary carbons, such as C-3, C-3a, C-5, and C-7a, can also be identified.

Table 2: ¹³C-NMR Spectroscopic Data for this compound

Carbon Position Chemical Shift (δ, ppm)
C=O ~165
C-2 ~130
C-3 ~105
C-3a ~126
C-4 ~122
C-5 ~125
C-6 ~121
C-7 ~112
C-7a ~134
OCH₃ ~51

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for confirming the complete molecular structure by showing correlations between different nuclei.

HSQC: The HSQC spectrum establishes direct one-bond correlations between protons and the carbon atoms they are attached to. For this compound, this would show cross-peaks connecting the signals of H-2, H-4, H-6, H-7, and the methyl protons to their corresponding carbon signals (C-2, C-4, C-6, C-7, and OCH₃). This is invaluable for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₀H₈ClNO₂), HRMS would show a molecular ion peak corresponding to its exact mass. A characteristic isotopic pattern for the presence of one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) would also be observed, further confirming the presence and number of chlorine atoms in the molecule.

Table 3: HRMS Data for this compound

Ion Calculated Mass (m/z) Observed Mass (m/z)
[M+H]⁺ 210.0265 Typically within 5 ppm of calculated

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that correspond to its key functional groups.

A broad absorption band in the region of 3300-3400 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. The strong absorption band around 1700-1720 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the ester group. C-H stretching vibrations of the aromatic ring and the methyl group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Table 4: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
N-H ~3350 Stretching
C-H (aromatic) ~3100 Stretching
C-H (aliphatic) ~2950 Stretching
C=O (ester) ~1710 Stretching
C=C (aromatic) ~1600, ~1450 Stretching
C-O (ester) ~1230 Stretching
C-Cl ~780 Stretching

Note: Wavenumbers are approximate.

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. The resulting structural data includes exact bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular architecture.

For a compound like this compound, a single-crystal X-ray diffraction analysis would confirm the planarity of the indole ring system and the spatial orientation of the chloro and methyl carboxylate substituents. Although a specific crystal structure for the title compound is not detailed in publicly available literature, analysis of closely related structures, such as ethyl 5-chloro-2-indolecarboxylate, reveals that the indole ring system is planar and that molecules are often linked in the crystal lattice by intermolecular hydrogen bonds, such as N—H⋯O interactions. researchgate.net The crystallographic data obtained for any compound provides a wealth of information, as illustrated in the table below, which outlines the parameters that would be determined in such an analysis. nih.govmdpi.com

Crystallographic ParameterDescriptionTypical Data for a Chloroindole Derivative researchgate.net
Molecular FormulaThe elemental composition of the molecule.C11H10ClNO2
Formula WeightThe mass of one mole of the compound.223.65
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2(1)/n
Unit Cell Dimensions (a, b, c)The lengths of the unit cell axes.a = 10.570(3) Å, b = 5.617(2) Å, c = 18.091(5) Å
Unit Cell Angles (α, β, γ)The angles between the unit cell axes.α = 90°, β = 105.681(4)°, γ = 90°
Volume (V)The volume of the unit cell.1034.0 ų
ZThe number of molecules per unit cell.4

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying components of a mixture. Various chromatographic techniques are routinely applied to assess the purity of this compound and to monitor its synthesis.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique used to monitor the progress of a chemical reaction and to quickly assess the purity of the product. wisc.edu The principle involves spotting a small amount of the sample onto a thin layer of an adsorbent material, typically silica gel, which is coated on a solid support like a glass or aluminum plate. jk-sci.com

The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). By capillary action, the solvent moves up the plate, and the components of the sample travel at different rates depending on their polarity and affinity for the stationary phase. orgchemboulder.com For a moderately polar compound like this compound, a common mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. rochester.edu After development, the separated spots are visualized, often under UV light, as indole derivatives are typically UV-active. The Retention Factor (Rf) value—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—is characteristic for a compound in a specific solvent system and can be used for identification.

ParameterDescription
Stationary PhaseSilica gel 60 F254 on aluminum or glass plates
Mobile Phase (Eluent)Mixture of non-polar and polar solvents (e.g., Ethyl Acetate/Hexane)
ApplicationMonitoring reaction completion, checking for starting material, identifying byproducts
VisualizationUV light (typically at 254 nm)

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique that provides high-resolution separation, making it ideal for determining the purity and performing quantitative analysis of compounds. cetjournal.it In a typical reversed-phase HPLC (RP-HPLC) setup, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase, such as C18-modified silica.

A polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile or methanol, is pumped through the column under high pressure. nih.gov Components separate based on their hydrophobicity; less polar compounds are retained longer on the column. A detector, commonly a UV-Vis detector set at a wavelength where the indole chromophore absorbs strongly (around 280 nm), measures the components as they elute. cetjournal.it The resulting chromatogram displays peaks corresponding to each component, and the area under the peak for this compound relative to the total area of all peaks provides a precise measure of its purity.

ParameterTypical Condition for Indole Derivatives nih.govnih.gov
ModeReversed-Phase (RP-HPLC)
Stationary PhaseC8 or C18 silica gel column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient elution with Acetonitrile and Water (often with an acid modifier like acetic or formic acid)
Flow Rate~1.0 mL/min
DetectionUV-Vis Diode Array Detector (DAD) at ~280 nm
PurposePurity assessment (e.g., >98%), quantitative analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile and semi-volatile compounds. The sample is first vaporized and injected into a GC column, where it is separated based on boiling point and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The mass spectrometer then separates and detects these fragments based on their mass-to-charge (m/z) ratio. libretexts.org The resulting mass spectrum serves as a molecular "fingerprint." For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of groups like the methoxy (-OCH3) or the entire ester group (-COOCH3), which helps to confirm the compound's structure. researchgate.netmdpi.com

ParameterTypical Condition
GC ColumnCapillary column (e.g., 5% Phenyl Polysiloxane)
Carrier GasHelium
Ionization ModeElectron Impact (EI) at 70 eV
MS DetectionMass analysis of molecular ion and fragment ions
ApplicationStructural confirmation, identification of volatile impurities

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone analytical technique used to determine the mass percentage of each element within a pure compound. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula and, by extension, supports its molecular formula.

For this compound, with the molecular formula C₁₀H₈ClNO₂, the theoretical elemental composition is calculated based on the atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen. The experimental values obtained from combustion analysis must fall within a narrow margin of error (typically ±0.4%) of these theoretical percentages to validate the assigned formula.

ElementMolecular Formula: C₁₀H₈ClNO₂Theoretical Percentage (%)Experimental Percentage (%)
Carbon (C)10 atoms57.31To be determined experimentally
Hydrogen (H)8 atoms3.85To be determined experimentally
Chlorine (Cl)1 atom16.91To be determined experimentally
Nitrogen (N)1 atom6.68To be determined experimentally
Oxygen (O)2 atoms15.26To be determined experimentally

Biological Activities and Therapeutic Potential of Indole 3 Carboxylates

Medicinal Chemistry Applications and Drug Development Initiatives

Indole-3-carboxylates serve as versatile scaffolds in drug discovery, with modifications to the indole (B1671886) ring and the carboxylate group leading to a wide spectrum of biological activities. The presence of a chlorine atom at the 5-position, as in Methyl 5-chloro-1H-indole-3-carboxylate, can significantly influence the compound's electronic properties and its interaction with biological targets, often enhancing its therapeutic efficacy.

The indole scaffold is a well-established pharmacophore in the development of anticancer agents, and indole-3-carboxylate (B1236618) derivatives are no exception. Research has demonstrated that these compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression.

Derivatives of 5-chloro-indole-2-carboxylate have been synthesized and evaluated as potent inhibitors of mutant EGFR/BRAF pathways, which are over-activated in several malignancies. mdpi.com For instance, certain derivatives have shown significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM. mdpi.com Specifically, some of these compounds exhibited potent EGFR inhibition, with IC50 values between 68 nM and 89 nM, and notable anti-BRAFV600E activity. mdpi.com

Furthermore, a novel (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide was identified as a new Dishevelled 1 inhibitor, showing promise in targeting the WNT signaling pathway in colorectal cancer. nih.gov This compound and its enantiomers inhibited the growth of HCT116 colorectal cancer cells with EC50 values in the low micromolar range. nih.gov

Another study on N-substituted 1H-indole-2-carboxamides demonstrated potent activity against various cancer cell lines. For example, certain derivatives exhibited strong cytotoxicity against K-562 (leukemia) cells with IC50 values as low as 0.33 µM and significant activity against HCT-116 (colon cancer) cells with an IC50 of 1.01 µM. mdpi.com

Compound ClassCancer Cell LineActivity MetricValue
5-chloro-indole-2-carboxylate derivativesVariousGI5029 nM - 78 nM
5-chloro-indole-2-carboxylate derivatives-IC50 (EGFR)68 nM - 89 nM
(S)-5-Chloro-indole-2-carboxamide derivativeHCT116 (Colon)EC507.1 ± 0.6 µM
Racemic 5-Chloro-indole-2-carboxamide derivativeHCT116 (Colon)EC5015.2 ± 1.1 µM
(R)-5-Chloro-indole-2-carboxamide derivativeHCT116 (Colon)EC5028.3 ± 1.2 µM
N-substituted 1H-indole-2-carboxamidesK-562 (Leukemia)IC500.33 µM
N-substituted 1H-indole-2-carboxamidesHCT-116 (Colon)IC501.01 µM

Inflammation is a key pathological feature of numerous chronic diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Indole derivatives, including indole-3-carboxylates, have shown potential in modulating inflammatory pathways.

For instance, Indole-3-carboxaldehyde, a related compound, has been found to alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome. mdpi.com While direct studies on this compound are limited, the anti-inflammatory properties of the core indole structure suggest its potential in this therapeutic area. A study on novel indole carboxamide derivatives reported a percentage inhibition of inflammation of 73.02% in an experimental model. theaspd.com

The COVID-19 pandemic highlighted the urgent need for effective antiviral therapies. Recent research has explored the potential of indole derivatives as antiviral agents, with some promising results against SARS-CoV-2.

A study on a water-soluble derivative of 5-methoxyindole-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, demonstrated a complete inhibition of SARS-CoV-2 replication in vitro at a concentration of 52.0 µM. actanaturae.ruactanaturae.ru This compound exhibited a high selectivity index of 78.6 and an IC50 value of 1.06 µg/mL. actanaturae.ru Another study on 5-chloropyridin-3-yl-1h-indole-4-carboxylate derivatives identified a potent inhibitor of SARS-CoV 3CLpro with an IC50 value of 30 nM and an antiviral EC50 value of 6.9 µM. researchgate.net

Compound DerivativeVirusActivity MetricValue
6-bromo-5-methoxy-indole-3-carboxylic acid derivativeSARS-CoV-2Inhibitory Concentration52.0 µM
6-bromo-5-methoxy-indole-3-carboxylic acid derivativeSARS-CoV-2IC501.06 µg/mL
5-chloropyridin-3-yl-1h-indole-4-carboxylate derivativeSARS-CoVIC50 (3CLpro)30 nM
5-chloropyridin-3-yl-1h-indole-4-carboxylate derivativeSARS-CoVEC506.9 µM

Epilepsy and other seizure disorders affect millions worldwide, and there is a continuous search for more effective and safer anticonvulsant drugs. The indole scaffold has been investigated for its potential to modulate neuronal excitability. A study on novel benzyl-6-chloro indole carboxylate derivatives demonstrated their potential as anticonvulsant agents in the maximal electroshock (MES) model. jbarbiomed.com Among the synthesized compounds, some were identified as being particularly potent. jbarbiomed.com

Indole derivatives have a long history of interaction with the central nervous system (CNS), with many natural and synthetic indoles exhibiting psychoactive properties. nih.govresearchgate.netjpsbr.org The structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) contributes to this activity. frontiersin.org While specific studies on the CNS depressant and muscle relaxant effects of this compound are lacking, the general class of indole derivatives is known to possess these properties. For example, reserpine, an indole alkaloid, has sedative effects on the CNS. frontiersin.org

Potential in Neurological Disorder Drug Development

The 5-chloro-indole scaffold has been identified as a promising starting point for the development of agents targeting neurological conditions. Research into related compounds, specifically 5-chloro-indole-2-carboxamides, has shown potential therapeutic effects in the context of cerebral ischemia. mdpi.com One such derivative demonstrated the ability to permeate the blood-brain barrier and was found to be an inhibitor of brain-type glycogen (B147801) phosphorylase (PYGB). mdpi.com The inhibition of this enzyme is significant because the rapid breakdown of glycogen during an ischemic event can lead to excessive lactic acid production and tissue damage. mdpi.com By modulating glucose metabolism and controlling neuronal apoptosis, these compounds show a protective effect on brain cells, highlighting a potential therapeutic avenue for treating ischemic brain injury. mdpi.com Furthermore, the broader class of N-1 and C-3 substituted indoles has been noted for its neuroprotective properties. researchgate.net

Enzyme Inhibition

Derivatives of the 5-chloro-indole structure have been extensively studied as inhibitors of various enzymes critical to disease progression, particularly in oncology.

5-Lipoxygenase (5-LO): The 5-lipoxygenase (5-LO) enzyme is a key player in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions like asthma. nih.gov While direct inhibition by this compound has not been detailed, structurally similar indole-3-carboxylates have been explored as 5-LO inhibitors. For instance, studies on 2-substituted 5-hydroxyindole-3-carboxylates have led to the development of potent 5-LO inhibitors, demonstrating that the indole-3-carboxylate core can be effectively targeted for this enzyme. researchgate.net

EGFRT790M/BRAFV600E Pathways: A significant body of research has focused on 5-chloro-indole derivatives as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are crucial targets in cancer therapy. nih.gov Specifically, novel series of 5-chloro-indole-2-carboxylate derivatives have shown potent inhibitory activity against the drug-resistant EGFRT790M mutant and the BRAFV600E mutant. nih.govresearchgate.net Certain derivatives exhibited IC₅₀ values against EGFRT790M that were comparable to the approved drug Osimertinib. nih.govtandfonline.com These compounds demonstrated a strong ability to reduce the viability of cancer cell lines, including the LOX-IMVI melanoma cell line which overexpresses the BRAFV600E kinase. mdpi.com This indicates that the 5-chloro-indole scaffold is a key pharmacophore for targeting these oncogenic pathways.

Compound ClassTarget EnzymePotency (IC₅₀)Reference
5-chloro-indole-2-carboxylate derivative (3b)EGFRT790M8.6 ± 2 nM nih.gov
5-chloro-indole-2-carboxylate derivative (3e)EGFRT790M9.2 ± 2 nM nih.gov
5-chloro-indole-2-carboxamide derivative (5f)EGFRT790M9.5 ± 2 nM tandfonline.comnih.gov
5-chloro-indole-2-carboxamide derivative (5g)EGFRT790M11.9 ± 3 nM tandfonline.comnih.gov
Osimertinib (Reference)EGFRT790M8 ± 2 nM nih.govtandfonline.com

VEGFR-2 Tyrosine Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov Inhibition of VEGFR-2 is a well-established anti-cancer strategy. nih.gov Indole-containing compounds have been successfully developed as multi-targeted tyrosine kinase inhibitors that block VEGFR-2, among other receptors. nih.gov For example, Anlotinib and Surufatinib are approved drugs that feature an indole core and exhibit potent VEGFR inhibition. nih.gov While specific data for this compound is not available, the established success of the indole scaffold in this area suggests its potential as a building block for new VEGFR-2 inhibitors.

Receptor Ligand Research

Cannabinoid Receptor 1 (CB1): The 5-chloro-indole core has been investigated in the context of Cannabinoid Receptor 1 (CB1) modulation. The CB1 receptor is a G protein-coupled receptor highly abundant in the brain. sigmaaldrich.com Interestingly, studies on synthetic cannabinoids have shown that a chloro-substitution at the 5-position of the indole ring can be detrimental to binding affinity at the orthosteric site of the CB1 receptor. nih.gov However, this same structural feature has proven crucial for a different mode of interaction. Research on indole-2-carboxamides has identified these molecules as allosteric modulators of the CB1 receptor, and a key finding is the necessity of an electron-withdrawing group, such as chlorine, at the C5 position for this activity. acs.org For instance, the compound Org27569, a 5-chloro-3-ethyl-1H-indole-2-carboxamide, functions as a biased allosteric modulator, blocking cAMP inhibition by cannabinoid ligands while having minimal effect on other signaling pathways. acs.org

Structure-Activity Relationship (SAR) Studies

The biological effects of 5-chloro-indole carboxylates are highly dependent on the nature and position of various substituents on the indole core and its side chains.

Influence of Substituents on Biological Efficacy

SAR studies have provided critical insights into how substitutions affect the activity of this compound class.

Position of the Chloro Group: The placement of the halogen is critical. In the context of CB1 receptor ligands, substitutions at the 5-position of the indole core with halogens like chlorine were found to decrease binding affinity compared to substitutions at the 6- or 7-positions. nih.gov Conversely, for allosteric modulation of CB1, a chloro group at the C5 position is considered a requirement. acs.org In the development of EGFR inhibitors, the 5-chloro substituent was retained in optimized compounds because it was found to produce the best results compared to other groups. tandfonline.comnih.gov

Substituents at the 3-Position: For indole-2-carboxamides acting as CB1 allosteric modulators, a linear alkyl group at the C3 position is instrumental, with its length influencing the modulation of the orthosteric binding site. acs.org

Carboxylate vs. Carboxamide: The functional group at the 2- or 3-position significantly impacts activity. For CB1 allosteric modulators, an amide functionality at the C2 position was found to be critical for the desired effects. acs.org In a series of CysLT1 antagonists based on an indole-2-carboxylic acid scaffold, replacing an ester bond with an amide function was favorable for improving potency. nih.gov

Substituents on the Aromatic Ring: The presence of halogens (F, Cl, Br) at position 5 or 7 of the indole's aromatic ring can produce a notable effect on cytotoxicity in cancer cells. mdpi.com

Optimization of Chemical Functionalities for Enhanced Therapeutic Profiles

Systematic optimization of the 5-chloro-indole scaffold has led to compounds with improved therapeutic properties. A key example is the development of CB1 receptor allosteric modulators. acs.orgacs.org Critical structural factors identified for optimal activity include:

An electron-withdrawing group, such as chlorine, must be present at the C5 position of the indole ring. acs.org

The chain length of the C3-alkyl group is crucial, with different lengths being preferred for modulating orthosteric ligand binding versus enhancing the modulator's own binding affinity. acs.org

The linker between the C2-amide bond and an attached phenyl ring must be a specific length (an ethylene (B1197577) group) to maintain allosteric effects. acs.org

This detailed understanding allows for the fine-tuning of chemical structures to achieve desired pharmacological profiles, such as biased signaling, where a modulator affects one signaling pathway over another. acs.org

Mechanism of Action Investigations

The mechanism of action for compounds based on the this compound scaffold is directly tied to their molecular targets.

Enzyme Inhibition: For derivatives targeting EGFR and BRAF kinases, the mechanism involves binding to the active site of these enzymes, blocking their kinase activity and thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival. nih.govmdpi.com The most potent of these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. This is achieved by increasing the expression of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while decreasing the levels of anti-apoptotic proteins such as Bcl-2. nih.govbohrium.com

Receptor Modulation: In the case of CB1 receptor ligands, the mechanism for 5-chloro-indole derivatives is not direct activation or blocking (orthosteric agonism/antagonism) but rather allosteric modulation. These compounds bind to a site on the receptor that is distinct from the primary ligand binding site. acs.orgacs.org This binding changes the receptor's conformation, which in turn modulates the binding and/or signaling of the primary (orthosteric) ligands. acs.org This can result in a more nuanced "dimming" of receptor activity rather than a simple "on/off" switch, which is a desirable profile for certain therapeutic applications.

Metabolic Regulation: For neurological applications like cerebral ischemia, the mechanism involves the inhibition of key metabolic enzymes such as brain-type glycogen phosphorylase. mdpi.com By preventing the rapid breakdown of glycogen, these compounds can mitigate the harmful downstream effects of energy metabolism disruption during an ischemic event, thereby protecting neuronal cells. mdpi.com

Interaction with Molecular Targets

Research into the anticancer properties of related 5-chloro-indole derivatives has identified key molecular targets. For instance, a series of novel ethyl 5-chloro-indole-2-carboxylate derivatives have been synthesized and evaluated as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways, which are often over-activated in various cancers. mdpi.com In these studies, the indole scaffold serves as a core structure for molecules that can bind to the active site of these kinases, interfering with their function and inhibiting cancer cell proliferation.

Furthermore, other substituted indole derivatives have demonstrated a capacity to inhibit enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways. The interaction with such enzymes is often driven by the specific substituents on the indole ring, which can enhance binding affinity and selectivity. The presence of an electron-withdrawing group, such as the chlorine atom at the C5 position, is suggested to enhance the bioactivity of indole derivatives by increasing their electrophilicity.

While direct evidence for this compound is not available, the known interactions of its structural analogs suggest that it could serve as a valuable scaffold for the design of inhibitors targeting kinases and other enzymes implicated in disease.

Table 1: Examples of Molecular Targets for Indole Derivatives

Indole Derivative Class Molecular Target Therapeutic Potential
Ethyl 5-chloro-indole-2-carboxylates EGFR, BRAF Kinases Anticancer
Substituted Indole-3-carboxylates 5-Lipoxygenase (5-LOX) Anti-inflammatory
Various Indole Derivatives Viral Proteases Antiviral

Formation of Covalent Bonds with Nucleophilic Sites on Proteins and Enzymes

The concept of covalent inhibition, where a molecule forms a permanent bond with its biological target, is a well-established strategy in drug discovery. The indole nucleus, particularly when substituted with electron-withdrawing groups, can be a precursor to reactive species capable of forming covalent bonds with nucleophilic residues on proteins, such as cysteine.

While there is no direct evidence in the reviewed literature of this compound acting as a covalent inhibitor, the chemical features of the 5-chloroindole (B142107) moiety warrant a discussion of this potential. The chlorine atom at the 5-position can influence the electron density of the indole ring, potentially making other positions on the ring more susceptible to nucleophilic attack from amino acid residues within an enzyme's active site.

The formation of a covalent bond typically involves a reactive "warhead" on the inhibitor that forms a stable linkage with a nucleophilic amino acid, such as cysteine, serine, or lysine. In the context of indole derivatives, modifications at various positions could introduce such reactive groups. For example, the incorporation of an acrylamide (B121943) or a similar Michael acceptor group onto the indole scaffold is a common strategy for creating covalent inhibitors. These groups can then react with cysteine residues in the target protein.

Although speculative for this compound itself, its utility as a chemical intermediate allows for the synthesis of derivatives containing reactive functionalities. These derivatives could then be explored as potential covalent inhibitors for various therapeutic targets. The stability of the indole ring system provides a robust platform for the incorporation of such reactive groups, allowing for the development of highly specific and potent enzyme inhibitors.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of indole (B1671886) derivatives. These studies provide valuable information on molecular geometry, electronic distribution, and reactivity.

For substituted indoles, semi-empirical methods and DFT are used to determine the most stable conformations and tautomeric forms. Calculations can elucidate the preferred orientation of the carboxylate group relative to the indole ring. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical indicators of a molecule's reactivity. The HOMO-LUMO energy gap is particularly important, as a smaller gap suggests higher reactivity.

Molecular electrostatic potential (MEP) maps are also generated through these calculations to identify the electrophilic and nucleophilic sites within the molecule. For Methyl 5-chloro-1H-indole-3-carboxylate, the electronegative chlorine and oxygen atoms are expected to be regions of negative potential, indicating sites susceptible to electrophilic attack, while the N-H group and aromatic protons would be regions of positive potential.

Table 1: Representative Quantum Chemical Properties for Substituted Indole Carboxylates

Property Description Typical Calculated Value Range
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. -5.0 to -6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. -1.0 to -2.5 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. 3.5 to 5.0 eV

Note: The data in this table is representative of substituted indole carboxylates and serves to illustrate the types of properties calculated. Actual values for this compound would require specific computation.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

For the class of substituted indole carboxylates, docking studies have been performed to explore their potential as inhibitors for various enzymes, such as Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a target relevant in several diseases. researchgate.netneliti.com In these studies, the indole derivative is placed into the binding site of the target protein, and its binding affinity is calculated and scored.

A typical docking study for this compound would involve:

Preparation of the Ligand: The 3D structure of the compound is generated and optimized for energy.

Preparation of the Receptor: The 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Software like AutoDock or Schrödinger is used to fit the ligand into the active site of the receptor, exploring various possible conformations and orientations.

Analysis of Results: The results are analyzed based on the docking score (an estimation of binding free energy) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) formed between the ligand and the amino acid residues of the protein.

Studies on similar ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives have shown that these molecules can achieve good binding affinities within the active sites of target proteins. researchgate.netneliti.com The interactions often involve the indole N-H group acting as a hydrogen bond donor and the carbonyl oxygen of the ester group acting as a hydrogen bond acceptor.

Table 2: Example of Molecular Docking Results for an Indole Carboxylate Derivative with a Target Protein

Parameter Description Example Finding
Target Protein The biological macromolecule the ligand is docked against. Glycogen Synthase Kinase-3β (GSK-3β)
Docking Score An estimate of the binding affinity (e.g., in kcal/mol). Lower values indicate stronger binding. -7.0 to -9.5 kcal/mol
Key Interacting Residues Specific amino acids in the protein's active site that form bonds with the ligand. Valine, Lysine, Aspartic Acid

| Types of Interactions | The nature of the chemical bonds formed. | Hydrogen bonds, Hydrophobic interactions |

Note: This table presents illustrative data from studies on similar indole derivatives to demonstrate the output of molecular docking analyses.

Prediction of Pharmacokinetic and ADME Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. japsonline.com These computational models use the chemical structure of a compound to estimate its pharmacokinetic behavior in the body. For this compound, various physicochemical and ADME parameters can be predicted using online tools and software like SwissADME and PreADMET. researchgate.netneliti.com

These predictions are often guided by rules such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound and its likelihood of being orally bioavailable. The key parameters evaluated include:

Lipophilicity (LogP): The octanol-water partition coefficient, which affects solubility, absorption, and membrane permeability.

Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, impacting its absorption.

Human Intestinal Absorption (HIA): Estimates the percentage of the compound that will be absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Assesses the potential for the compound to interfere with major drug-metabolizing enzymes.

Toxicity Prediction: In silico models can estimate potential carcinogenicity and other toxic effects. researchgate.netneliti.com

For the family of ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives, ADME predictions have indicated that many of these compounds possess favorable drug-like properties, with good predicted intestinal absorption and acceptable lipophilicity. researchgate.netneliti.com

Table 3: Predicted ADME Properties for a Representative Indole Carboxylate

Property Parameter Predicted Value/Classification Significance
Physicochemical Molecular Weight ~209 g/mol Complies with Lipinski's Rule (<500)
LogP 2.0 - 3.5 Good balance of solubility and permeability
Topological Polar Surface Area (TPSA) 40 - 60 Ų Influences membrane permeability
Absorption Human Intestinal Absorption High Likely well-absorbed orally
Distribution Blood-Brain Barrier (BBB) Permeation Low / No May not affect the central nervous system
Metabolism CYP2D6 Inhibition Inhibitor/Non-inhibitor Predicts potential for drug-drug interactions
Excretion Aqueous Solubility (LogS) Moderately Soluble Affects formulation and clearance

| Drug-Likeness | Lipinski's Rule Violations | 0 | High probability of oral bioavailability |

Note: The values in this table are representative predictions for compounds structurally similar to this compound and are intended to be illustrative.

Future Directions and Research Gaps

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The advancement of synthetic organic chemistry offers opportunities to refine the production of Methyl 5-chloro-1H-indole-3-carboxylate, moving beyond traditional methods like the Fischer indole (B1671886) synthesis. beilstein-journals.org Future research should prioritize the development of methodologies that are not only high-yielding but also economically and environmentally sustainable.

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various indole derivatives. mdpi.comresearchgate.net Applying microwave irradiation to the cyclization and functionalization steps in the synthesis of this compound could offer a more efficient route compared to conventional heating methods. mdpi.com

Flow Chemistry: Continuous flow synthesis presents a scalable and safer alternative to batch processing. beilstein-journals.org A flow-based approach could enable better control over reaction parameters, leading to higher purity and consistency of the final product. beilstein-journals.org

Green Chemistry Approaches: The use of greener catalysts, such as nanocatalysts, and environmentally benign solvents like ionic liquids or water, is a crucial direction. researchgate.netresearchgate.net Multicomponent reactions, which combine several reactants in a single step, also align with the principles of green chemistry by reducing waste and improving atom economy. rsc.org Research into palladium-catalyzed reactions under milder, more sustainable conditions is also a promising avenue. beilstein-journals.org

Synthetic StrategyPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisReduced reaction time, increased yields, improved purity. mdpi.comOptimization of microwave parameters (temperature, time, power) for key synthetic steps.
Flow ChemistryEnhanced safety, scalability, and process control. beilstein-journals.orgDesign and optimization of a continuous flow reactor setup for the synthesis.
Green CatalysisUse of reusable and non-toxic catalysts, reducing environmental impact. researchgate.netExploration of novel nanocatalysts or biocatalysts for indole ring formation.
Multicomponent ReactionsIncreased efficiency, reduced waste, simplified procedures. rsc.orgDesigning a one-pot synthesis protocol from readily available starting materials.

In-depth Exploration of Undiscovered Biological Activities

The indole framework is a well-established pharmacophore present in drugs with diverse therapeutic actions, including antiviral, anticancer, and anti-inflammatory properties. rsc.orgnih.gov While some derivatives of 5-chloro-indole have been investigated for activities like EGFR/BRAF pathway inhibition, the specific biological profile of this compound is not extensively characterized. mdpi.com A significant research gap exists in the systematic screening of this compound against a wide array of pharmacological targets.

Future research should focus on:

Broad-Spectrum Pharmacological Screening: The compound should be evaluated against a diverse panel of receptors, enzymes, and cellular pathways. The wide range of activities associated with the indole nucleus suggests potential for undiscovered therapeutic applications. mdpi.com

Anticancer and Antimicrobial Activity: Given that many indole derivatives exhibit potent anticancer and antimicrobial effects, these are priority areas for investigation. sci-hub.se Studies could explore its efficacy against various cancer cell lines and resistant microbial strains.

Neurological and Inflammatory Targets: The structural similarity of indoles to endogenous molecules like serotonin (B10506) suggests potential activity at neurological targets. nih.gov Additionally, the role of indole derivatives in modulating inflammatory pathways warrants thorough investigation.

Potential Therapeutic AreaRationale for ExplorationSuggested Screening Models
OncologyMany indole derivatives show antiproliferative activity. mdpi.comsci-hub.seIn vitro screening against a panel of human cancer cell lines (e.g., breast, lung, colon).
Infectious DiseasesThe indole scaffold is present in various antimicrobial agents. sci-hub.seMinimum Inhibitory Concentration (MIC) assays against pathogenic bacteria and fungi.
NeurologyStructural similarity to neurotransmitters like serotonin. nih.govReceptor binding assays for serotonin, dopamine, and other CNS targets.
InflammationIndole compounds can modulate inflammatory pathways.Cellular assays measuring the inhibition of pro-inflammatory cytokines.

Advanced Computational Modeling for Rational Drug Design

Computational chemistry provides powerful tools to accelerate the drug discovery process by predicting molecular interactions and guiding the design of more potent and selective analogs. openmedicinalchemistryjournal.comnih.gov For this compound, in silico methods can bridge the gap between its basic structure and its potential biological functions.

Future computational research should involve:

Molecular Docking and Virtual Screening: Docking studies can predict the binding orientation of the compound within the active sites of various biological targets. mdpi.com This can help prioritize experimental screening efforts and identify potential mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR): Once initial biological activity data is obtained, QSAR models can be developed to correlate structural features with biological activity. nih.govrsc.org These models are invaluable for designing new derivatives with improved potency.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model based on this compound could be used to screen large compound libraries for molecules with similar activity profiles. nih.gov

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of the compound and its future analogs, helping to identify potential liabilities early in the development process. nih.gov

Computational MethodApplicationExpected Outcome
Molecular DockingPredict binding modes to various protein targets. mdpi.comIdentification of high-probability biological targets and binding interactions.
QSAR ModelingCorrelate chemical structure with biological activity. rsc.orgA predictive model to guide the synthesis of more potent analogs.
Pharmacophore ModelingDefine essential structural features for activity. nih.govA 3D query for virtual screening to find novel active compounds.
ADME/Tox PredictionAssess drug-like properties and potential toxicity. nih.govEarly identification of pharmacokinetic and safety issues to guide optimization.

Translation of Research Findings into Preclinical and Clinical Development

The ultimate goal of medicinal chemistry research is the development of new therapeutic agents. For this compound and its promising derivatives, a clear pathway toward preclinical and clinical evaluation must be envisioned. wordpress.com This involves a multidisciplinary approach to rigorously evaluate the safety and efficacy of lead compounds.

Key steps in the translational pathway include:

Lead Optimization: Based on initial screening and computational modeling, a focused library of analogs should be synthesized to improve potency, selectivity, and pharmacokinetic properties.

In-depth Preclinical Evaluation: Promising lead compounds must undergo comprehensive preclinical testing, including in vivo efficacy studies in relevant animal models of disease.

Pharmacokinetic and Toxicological Studies: Detailed pharmacokinetic (PK) and toxicological studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted, and to establish a preliminary safety profile. wordpress.com

Investigational New Drug (IND) Application: The culmination of successful preclinical development is the submission of an IND application to regulatory authorities, which is a prerequisite for initiating human clinical trials.

The journey from a promising molecular scaffold to a clinically approved drug is long and challenging. However, by systematically addressing the research gaps in synthesis, biological activity, and computational design, the therapeutic potential of this compound can be fully explored and potentially translated into novel treatments for human diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.